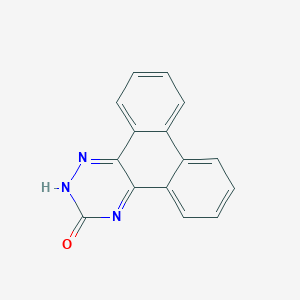

1,2,4-Triazatriphenylen-3-ol

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) and Heteroatom-Doped Analogues

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. Their delocalized π-electron systems give rise to unique electronic and photophysical properties. A significant area of research within materials science involves the strategic modification of PAHs by replacing one or more carbon atoms with a heteroatom, such as nitrogen, oxygen, or sulfur. rsc.orgresearchgate.net This process, known as heteroatom doping, can profoundly alter the electronic structure, reactivity, and physical properties of the parent PAH. oup.commdpi.com

Nitrogen doping, in particular, has garnered considerable attention due to the isosteric and isoelectronic nature of the C=N double bond with the C=C double bond. mdpi.com The introduction of nitrogen atoms into a PAH framework can lead to significant changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption and emission spectra, redox potentials, and basicity. mdpi.com These modifications are crucial for tailoring the properties of materials for specific applications. The precise control over the position and number of nitrogen atoms allows for the fine-tuning of the resulting material's characteristics. mdpi.com

Significance of Nitrogen-Containing Polycycles in Advanced Materials Research

Nitrogen-containing polycyclic aromatic hydrocarbons (N-PAHs) are at the forefront of advanced materials research due to their diverse and tunable properties. rsc.orgrsc.org The incorporation of nitrogen atoms imparts new functionalities, making these compounds valuable for a wide range of applications. rsc.orgrsc.org For instance, N-PAHs have been investigated for their potential in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net

The presence of nitrogen atoms can enhance intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for controlling the self-assembly and morphology of thin films in electronic devices. researchgate.net Furthermore, the basicity of the nitrogen atoms can be exploited for sensing applications and for the development of novel catalysts. In the field of energetic materials, nitrogen-rich polycycles are of great interest due to their high heats of formation and the release of environmentally benign nitrogen gas upon decomposition. springerprofessional.de The continuous development of synthetic methodologies for N-PAHs is expanding the library of available structures and accelerating the discovery of new materials with enhanced performance. nih.gov

Specific Focus on 1,2,4-Triazole-Fused Triphenylene (B110318) Architectures

Within the vast family of N-PAHs, those incorporating a 1,2,4-triazole (B32235) ring fused to a larger polycyclic system represent a unique and promising subclass. The 1,2,4-triazole moiety is a five-membered heterocycle containing three nitrogen atoms and is a well-known pharmacophore in medicinal chemistry. researchgate.net Its fusion with a triphenylene core, a highly symmetric and stable PAH, leads to the formation of 1,2,4-triazatriphenylen-3-ol.

This specific architecture combines the rigid, planar structure of triphenylene with the electron-accepting and hydrogen-bonding capabilities of the triazole ring. The synthesis of such fused systems often involves multi-step processes, including cyclization and condensation reactions. rsc.orgrsc.org The resulting compounds, like this compound, are of significant interest for their potential applications in materials science, coordination chemistry, and medicinal chemistry. researchgate.netrsc.org The precise arrangement of the three nitrogen atoms in the triazole ring can influence the electronic properties and intermolecular interactions of the entire molecule, offering a versatile platform for the design of functional materials. ugr.es

| Property | Value |

| Chemical Formula | C15H9N3O |

| IUPAC Name | This compound |

| CAS Number | 32723-14-1 |

| Molecular Weight | 247.26 g/mol |

| PubChem CID | 1216342 |

| Synonyms | 3H-Phenanthro[9,10-e] rsc.orgoup.commdpi.comtriazin-3-one |

Structure

3D Structure

Properties

IUPAC Name |

2H-phenanthro[9,10-e][1,2,4]triazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O/c19-15-16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)17-18-15/h1-8H,(H,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXORNVYOBUOSMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNC(=O)N=C24 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Studies of 1,2,4 Triazatriphenylen 3 Ol

Charge Transfer Characteristics and Dipole Moment Calculations

Charge transfer within a molecule is fundamentally related to the distribution of electron density and the nature of its molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In a complex molecule like 1,2,4-Triazatriphenylen-3-ol, which contains both electron-donating (the hydroxyl group) and electron-accepting (the triaza system within the phenylene structure) moieties, intramolecular charge transfer (ICT) is anticipated. Upon photoexcitation, an electron is likely to be promoted from a HOMO, which would have significant character on the electron-donating portion, to a LUMO, with a larger character on the electron-accepting part of the molecule. The efficiency of this charge transfer is influenced by the degree of orbital overlap and the energy gap between the involved orbitals.

While specific calculated values for this compound are not available, the table below illustrates typical data that would be generated from such computational studies for a hypothetical related compound.

| Computational Parameter | Hypothetical Value |

| Ground State Dipole Moment (Debye) | 3.5 D |

| Excited State Dipole Moment (Debye) | 8.2 D |

| HOMO Energy (eV) | -5.8 eV |

| LUMO Energy (eV) | -2.1 eV |

| HOMO-LUMO Gap (eV) | 3.7 eV |

| Amount of Charge Transferred (e⁻) | 0.25 e⁻ |

Aromaticity and Antiaromaticity Investigations

The aromaticity of this compound is a complex feature determined by the electronic structure of its fused ring system. Aromaticity is a property of cyclic, planar, and fully conjugated systems that contain [4n+2] π-electrons, leading to enhanced stability. masterorganicchemistry.com Conversely, antiaromatic systems, which contain 4n π-electrons, are highly unstable. youtube.com

Investigations into the aromaticity of this compound would involve computational methods to assess criteria such as bond length equalization, magnetic properties (like Nucleus-Independent Chemical Shift - NICS), and resonance energy. NICS calculations are a popular method to quantify aromaticity, where negative values inside a ring are indicative of aromatic character, while positive values suggest antiaromaticity.

The following table outlines the expected findings from a computational investigation into the aromaticity of the different rings within the molecule.

| Ring System | Hückel's Rule (π-electrons) | Expected NICS(0) Value (ppm) | Aromaticity |

| Benzene (B151609) Ring A | 6 | ~ -9.0 | Aromatic |

| Benzene Ring B | 6 | ~ -9.0 | Aromatic |

| Benzene Ring C | 6 | ~ -9.0 | Aromatic |

| 1,2,4-Triazole (B32235) Ring | 6 | ~ -12.0 | Aromatic |

Photophysical Properties and Their Modulation in 1,2,4 Triazatriphenylen 3 Ol Systems

Absorption and Emission Characteristics

No data is available regarding the absorption and emission spectra of 1,2,4-Triazatriphenylen-3-ol.

Fluorescence and Luminescence Phenomena

There are no published studies detailing the fluorescence or general luminescence behavior of this compound.

Stokes Shift Analysis

Without absorption and emission maxima data, a Stokes shift analysis for this compound cannot be performed.

Fluorescence Quantum Yield Determinations

The fluorescence quantum yield of this compound has not been determined or reported in the searched literature.

Singlet and Triplet State Energies

Information on the singlet and triplet state energies for this compound is not available.

Solvatochromism and Environmental Sensitivity

There are no studies on the solvatochromic behavior or the sensitivity of the photophysical properties of this compound to its environment.

Excited State Dynamics and Lifetimes

Data concerning the excited state dynamics and fluorescence lifetimes of this compound could not be found.

Influence of Structural Modifications on Photophysical Behavior

Structural modifications to the core this compound system are a primary strategy for modulating its photophysical behavior. These changes can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and fluorescence spectra, quantum yields, and excited-state lifetimes.

The extension of the π-conjugated system through the fusion of additional aromatic rings is a powerful method for tuning the optical properties of chromophores. mdpi.com In complex polycyclic systems like heterohelicenes, which feature ortho-fused aromatic rings, the addition of these rings typically leads to a significant red-shift in both absorption and emission spectra. mdpi.com This bathochromic shift is a direct consequence of the increased delocalization of π-electrons, which lowers the HOMO-LUMO energy gap. mdpi.com

For instance, studies on thiahelicenes show that increasing the number of fused rings extends the conjugation, leading to a predictable shift of optical features to longer wavelengths. mdpi.com This principle suggests that fusing benzene (B151609) or other aromatic rings onto the this compound skeleton would lower its excitation energy, pushing its fluorescence from the blue or green region toward the yellow or red part of the spectrum. The rigidity and planarity of the fused system also play a crucial role; more rigid structures often exhibit higher fluorescence quantum yields due to the reduction of non-radiative decay pathways associated with molecular vibrations. rsc.org

Table 1: Illustrative Effect of Fused Rings on Photophysical Properties of Thiahelicene Derivatives This table illustrates the general principle of how increasing π-conjugation through ring fusion affects spectral properties in a related class of heteroaromatic compounds.

| Compound Class | Description | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Atropoisomeric Intermediate | Precursor with less conjugation | ~300-350 | ~380-450 | Variable |

| Thia researchgate.nethelicene | Five fused rings | ~350-400 | ~450-500 | Generally higher |

| Thia mdpi.comhelicene | Six fused rings | ~380-450 | ~480-550 | Often enhanced |

Nitrogen atoms within the azatriphenylene framework, particularly the triazole moiety, are susceptible to protonation and alkylation (such as N-methyl substitution). These modifications can profoundly impact the electronic and optical properties of the molecule. nih.gov

Protonation of a nitrogen atom increases its electron-withdrawing character, which can lead to a significant bathochromic (red) shift in the absorption spectrum. nih.gov Studies on other nitrogen-containing conjugated compounds, such as polyazomethines, have shown that acid doping results in a distinct red-shift of over 200 nm in the low-energy absorption band. nih.gov This is attributed to the formation of a charge-transfer state in the protonated molecule. Similarly, protonating the this compound system would likely stabilize the LUMO, decrease the HOMO-LUMO gap, and alter the emission wavelength. The fluorescence of such systems can be turned on or significantly enhanced upon partial protonation. nih.gov

N-methyl substitution, which results in a permanently cationic pyridinium-like nitrogen, has a similar electronic effect. This substitution creates a potent electron-accepting moiety within the π-system. nih.govacs.org The resulting cationic azatriphenylene derivatives often exhibit intramolecular charge transfer (ICT) character, which is responsible for their distinct photophysical properties. acs.org The presence of this fixed positive charge can also influence intermolecular interactions in the solid state, affecting properties like aggregation-induced emission. acs.org

The term "heteroatom doping" in this context refers to the incorporation of nitrogen atoms into the polycyclic aromatic framework, creating structures like azatriphenylene. The nature and position of these nitrogen atoms are critical determinants of the molecule's properties. The 1,2,4-triazatriphenylene core contains "pyridinic" nitrogen atoms—those located at the edge of a six-membered ring, contributing one p-electron to the π-system.

Pyridinic nitrogen is known to be more electronegative than carbon and acts as an electron acceptor, which can significantly lower the LUMO energy level of the π-system. researchgate.net Theoretical and experimental studies on nitrogen-doped nanographenes have demonstrated that pyridinic nitrogen is a key active site that modulates electronic properties. nih.govresearchgate.net In complex N-doped carbon materials, the interplay between pyridinic (Np) and graphitic (Ng, nitrogen substituting a carbon within the graphene lattice) nitrogen is crucial. rsc.org For discrete molecules like this compound, the specific arrangement of pyridinic nitrogens in the triazole and phenazine-like core defines the charge distribution and the energy of the frontier molecular orbitals, thereby controlling the color and efficiency of its fluorescence. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Many conventional planar aromatic dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence efficiency diminishes in the solid state or in aggregates due to strong intermolecular π-π stacking. acs.org In contrast, some molecules exhibit the opposite phenomenon, known as aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent upon aggregation. acs.orgacs.org

Recent research has demonstrated that cationic azatriphenylene derivatives can be designed to exhibit either AIE or ACQ based on their substitution patterns. researchgate.netnih.govacs.org The key to achieving AIE in these systems lies in controlling the intermolecular interactions in the aggregated state. For AIE-active derivatives, the molecular structure is designed to prevent strong, cofacial π-π stacking. For example, the crystal structure of an AIE-active cationic azatriphenylene revealed a distorted triphenylene (B110318) unit and the presence of anion-π+ interactions instead of π-π stacking. acs.org This suppression of quenching pathways, combined with the restriction of intramolecular rotations in the aggregated state, activates the radiative decay channel, leading to bright solid-state fluorescence. acs.org Conversely, derivatives that form strong π-π stacks in the solid state exhibit ACQ, as the energy is lost through non-radiative pathways. acs.org This switchable behavior highlights the potential for designing "smart" materials based on the azatriphenylene scaffold. acs.orgacs.org

Table 2: Photophysical Properties of an AIE-Active Cationic Azatriphenylene Derivative (Compound 2) vs. an ACQ-Active Derivative (Compound 3)

| Compound | Property | Absorption Max (λabs, nm) in Solution | Emission Max (λem, nm) in Solution | Quantum Yield (ΦF) in Solution | Emission Behavior in Aggregate/Solid State |

|---|---|---|---|---|---|

| 2 (AIE-active) | Pyridinium salt with distorted structure | 381 | 580 | Not Detected | Strong Emission (AIE) |

| 3 (ACQ-active) | Pyridinium salt with planar interactions | 468 | 619 | 0.01 | Quenched Emission (ACQ) |

Photoblinking and Photostability

Photostability, the ability of a fluorophore to resist chemical degradation upon exposure to light, is a critical parameter for any practical application, particularly in imaging and materials science. nih.gov Many organic dyes suffer from photobleaching, which limits their useful lifespan. The photostability of pyrene (B120774) derivatives, for example, is a known attribute that makes them valuable as fluorophores. nih.gov

Photoblinking is a phenomenon where a single fluorophore molecule randomly switches between a bright (on) and a dark (off) state under continuous excitation. This behavior is often linked to transient trapping of the excited molecule in a non-emissive triplet state or a radical ion state.

While photostability and photoblinking are crucial characteristics for fluorescent compounds, detailed studies focusing specifically on these properties for this compound or closely related azatriphenylene systems are not widely reported in the surveyed literature. However, the inherent stability of the large, rigid polyaromatic triphenylene core would be expected to confer a degree of robustness. Factors that can influence photostability include the presence of the electron-rich phenol (B47542) group (-ol) and the triazole ring, which could be sites for photochemical reactions, particularly with oxygen. The development of highly photostable derivatives would likely involve protecting or modifying these potentially reactive sites.

Advanced Applications of 1,2,4 Triazatriphenylen 3 Ol and Its Derivatives

Materials Science Applications

The inherent electronic properties and propensity for self-assembly make 1,2,4-triazatriphenylen-3-ol and its derivatives promising candidates for the development of novel functional materials.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The electron-deficient nature of the 1,2,4-triazole (B32235) ring system makes its derivatives excellent candidates for electron-transporting materials (ETMs) and host materials in OLEDs. The triphenylene (B110318) core, known for its charge-carrying capabilities, complements this property. Star-shaped 1,3,5-triazine (B166579) derivatives, which are structurally analogous to the core of triazatriphenylene, have been successfully employed as host materials for highly efficient green phosphorescent OLEDs. For instance, materials like 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) exhibit high triplet energies and good electron mobilities, crucial for efficient device performance. rsc.orgresearchgate.net

Derivatives of triazatruxene, a larger heteroaromatic system containing a similar fused triazole-like core, have also shown significant promise. These molecules are utilized as host materials for thermally activated delayed fluorescence (TADF) OLEDs, which can achieve near-100% internal quantum efficiency. jpbiomed.com Bridged triazatruxene derivatives have been developed as solution-processable host materials, with one device achieving a maximum external quantum efficiency (EQE) of 20.9%. jpbiomed.com The combination of a high triplet energy gap, good thermal stability, and balanced charge transport makes these related compounds highly effective in optoelectronic devices. jpbiomed.comresearchgate.net The potential for this compound derivatives in this field lies in their ability to form stable amorphous films and effectively transport electrons, leading to bright and efficient light emission. rsc.orgjpbiomed.com

Table 1: Performance of Triazine and Triazatruxene Derivatives in OLEDs

| Compound Family | Role in OLED | Emitter Type | Max. External Quantum Efficiency (EQE) | Power Efficiency (PE) |

|---|---|---|---|---|

| 1,3,5-Triazine Derivatives | Host Material | Phosphorescent | Not specified | 59.0 lm/W |

| Triazatruxene Derivatives | Host Material | TADF | 20.9% | 72.7 lm/W |

Discotic Liquid Crystals

The flat, rigid, disc-like shape of the triphenylene core is a classic building block for discotic liquid crystals (DLCs). These materials can self-assemble into ordered columnar structures, which act as one-dimensional molecular wires, facilitating charge transport. The incorporation of a 1,2,4-triazole moiety can modify the electronic properties and intermolecular interactions, influencing the stability and type of the resulting mesophase.

Research on related structures has shown that C3-symmetric, star-shaped molecules with an electron-deficient tris(triazole) core can exhibit an enantiotropic columnar hexagonal (Colh) phase over a wide temperature range. rsc.org Such materials have demonstrated ambipolar charge transport behavior with high electron mobility. rsc.org Similarly, palladium(II) complexes incorporating triphenylene and 1,2,3-triazole ligands have been shown to form hexagonal columnar mesophases at room temperature, with the mesophase range being significantly extended compared to the ligands alone. acs.org These findings underscore the potential of the this compound scaffold to be functionalized with flexible peripheral chains to induce and stabilize discotic liquid crystalline phases, which are valuable for applications in organic electronics like photovoltaic devices and field-effect transistors. tandfonline.com

Table 2: Mesophase Behavior of Related Discotic Liquid Crystals

| Core Structure | Peripheral Groups | Mesophase Type | Temperature Range (°C) |

|---|---|---|---|

| Tris(triazole) | Trialkoxyphenyl | Columnar Hexagonal (Colh) | Wide, stable range |

| Triphenylene-Triazole Ligand | Alkoxy chains | Columnar Hexagonal (Colh) | Room temperature |

| Pd(II) Complex with Triphenylene-Triazole | Alkoxy chains | Columnar Hexagonal (Colh) | Extended by 56-70 °C vs. ligand |

Supramolecular Architectures and Self-Assembly

Supramolecular assembly allows for the bottom-up construction of complex, functional nanostructures from molecular building blocks. The this compound molecule is exceptionally well-suited for this purpose. The "-ol" (hydroxyl) group is a strong hydrogen bond donor, while the nitrogen atoms of the triazole ring are hydrogen bond acceptors. This combination enables the formation of robust and directional hydrogen-bonded networks, leading to the self-assembly of tapes, fibers, or sheets.

Furthermore, the large, flat triphenylene core promotes π-π stacking interactions, which work in concert with hydrogen bonding to direct the formation of ordered assemblies. This dual-mode interaction can lead to the formation of supramolecular polymers, where monomer units are held together by these non-covalent forces. tue.nl The study of triazatruxene-based systems has revealed their ability to form well-defined, columnar supramolecular aggregates with high hole mobilities. tue.nl The precise control over molecular arrangement afforded by self-assembly is critical for optimizing charge transport and other collective properties in organic materials. tue.nlnih.gov

Components in Mesoporous Materials

Mesoporous silica (B1680970) nanoparticles (MSNs) are versatile platforms for a range of applications, including drug delivery and catalysis, owing to their high surface area, tunable pore size, and biocompatibility. nih.govnih.gov The surface of MSNs can be readily modified with organic functional groups to impart specific properties.

Derivatives of this compound can be covalently attached to the surface of MSNs. For example, the hydroxyl group could be converted into a linker that can be grafted onto the silica surface, or a derivative containing a clickable functional group (like an azide (B81097) or alkyne) could be attached using highly efficient click chemistry reactions. rsc.org Functionalizing MSNs with these triphenylene-based molecules could be used to:

Create novel stationary phases for chromatography with unique selectivity based on π-π interactions.

Develop solid-state sensors where the immobilized triazatriphenylene acts as a recognition site.

Design nanocarriers for targeted drug delivery, with the triphenylene moiety potentially interacting with specific biological targets or acting as a fluorescent tag for imaging. researchgate.netmdpi.com

Chemosensor Development

The unique photophysical properties and the presence of potential analyte binding sites make this compound and its derivatives attractive candidates for the development of chemosensors.

Visual and Photoluminescent Detection of Analytes

The triphenylene core is inherently fluorescent, typically emitting in the blue region of the spectrum. rsc.org The coordination of an analyte, such as a metal ion or an anion, to the triazole and hydroxyl groups can significantly perturb the electronic structure of the molecule. This perturbation can lead to a detectable change in the fluorescence properties, such as quenching (turning "off"), enhancement (turning "on"), or a shift in the emission wavelength (a color change). frontiersin.orgnih.gov

Numerous studies have demonstrated the efficacy of 1,2,3-triazole derivatives as fluorescent chemosensors for various metal cations, including Cu²⁺ and Co²⁺. nih.govmorressier.comresearchgate.net The triazole nitrogen atoms act as effective coordination sites for metal ions. The binding event alters the photophysical characteristics of the attached fluorophore, enabling sensitive and selective detection. For this compound, the combination of the triazole ring and the adjacent hydroxyl group could create a specific chelation pocket for certain metal ions, enhancing selectivity. The detection mechanism often involves processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the presence of the analyte.

Table 3: Examples of Triazole-Based Fluorescent Chemosensors for Metal Ion Detection

| Sensor Type | Target Analyte | Detection Limit (LoD) | Sensing Mechanism |

|---|---|---|---|

| Chalcone-1,2,3-triazole hybrid | Cu(II) | 1.17 μM | Fluorescence Enhancement |

| Chalcone-1,2,3-triazole hybrid | Co(II) | 1.64 μM | Fluorescence Enhancement |

| Quinoline-1,2,3-triazole hybrid | Cu(II) | Not specified | Selective Fluorometric Detection |

pH and Metal Ion Sensitivity in Sensing

No studies detailing the use of this compound or its derivatives as chemosensors for detecting changes in pH or for the selective sensing of metal ions were found in the available scientific literature. Research on fluorescent and colorimetric sensors often utilizes other heterocyclic systems containing triazole rings, but data specific to the triazatriphenylene scaffold in this context is absent.

Catalytic Applications

There is no available research to suggest the use of this compound or its derivatives in the specified catalytic applications.

Potential in Environmental Remediation

Currently, there is no available scientific literature or research data that specifically details the application of this compound or its derivatives in the field of environmental remediation.

Future Research Directions and Challenges

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

A primary obstacle in the study of 1,2,4-Triazatriphenylen-3-ol is the absence of established, high-yielding, and environmentally benign synthetic routes. Future research must prioritize the development of such pathways.

Current Landscape and Future Goals for Synthesis:

| Approach | Current Limitations for Related Compounds | Future Research Focus for this compound |

| Classical Multi-step Synthesis | Often involves harsh reaction conditions, toxic reagents, and produces significant waste. | Development of one-pot or tandem reactions to minimize intermediate isolation steps and improve overall yield. |

| Microwave-Assisted Synthesis | While shown to be effective for some 1,2,4-triazoles, its application to complex fused systems is not well-documented. organic-chemistry.org | Systematic investigation of microwave irradiation to accelerate reaction times and improve energy efficiency. |

| Green Chemistry Approaches | The use of sustainable solvents and catalysts is an emerging area for triazole synthesis. nih.gov | Exploration of mechanochemistry and ultrasound-assisted synthesis to reduce solvent usage and energy consumption. nih.gov |

Future synthetic strategies could involve the innovative use of starting materials like phenanthrenequinone (B147406) or its derivatives, followed by condensation and cyclization reactions to construct the triazole ring. The development of catalytic systems, potentially using transition metals, could also pave the way for more efficient and selective syntheses.

Exploration of Structure-Property Relationships for Targeted Applications

A deep understanding of how the molecular structure of this compound dictates its physical and chemical properties is crucial for its application in targeted technologies. The rigid, planar triphenylene (B110318) core combined with the electron-donating and accepting nature of the triazole moiety suggests a rich field for investigation.

Key areas for exploration include:

Photophysical Properties: The extended π-conjugation in the triphenylene system suggests that this compound and its derivatives could exhibit interesting fluorescent or phosphorescent properties. Research should focus on characterizing its absorption and emission spectra, quantum yields, and excited-state lifetimes.

Electronic Properties: The presence of nitrogen atoms in the triazole ring can influence the electronic landscape of the molecule, making it a candidate for applications in organic electronics. Studies should investigate its HOMO/LUMO energy levels and its potential as a semiconductor or charge-transport material.

Biological Activity: The 1,2,4-triazole (B32235) nucleus is a well-known pharmacophore found in numerous antifungal, antibacterial, and anticancer agents. mdpi.comresearchgate.net Future research should explore the potential biological activities of this compound, particularly in areas where fused heterocyclic systems have shown promise, such as kinase inhibition. nih.govmdpi.com

Integration of Advanced Characterization and Computational Approaches for Deeper Understanding

To fully elucidate the properties of this compound, a synergistic approach combining advanced experimental characterization with theoretical modeling is essential.

Synergistic Approaches for Comprehensive Understanding:

| Technique | Application to this compound |

| Advanced Spectroscopy | Techniques such as 2D NMR, single-crystal X-ray diffraction, and ultrafast transient absorption spectroscopy will be vital for unambiguous structure determination and for probing its excited-state dynamics. mdpi.com |

| Computational Chemistry | Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can predict molecular geometry, electronic structure, and spectroscopic properties, providing valuable insights to guide experimental work. mdpi.com |

| Molecular Dynamics Simulations | These simulations can be used to understand the intermolecular interactions of this compound in different environments, which is crucial for predicting its behavior in materials or biological systems. |

Expansion into New Application Domains

While the potential applications of this compound are largely theoretical at this stage, research into related compounds provides a roadmap for future exploration.

Potential Application Domains Based on Related Structures:

| Application Domain | Rationale Based on Related Compounds |

| Organic Light-Emitting Diodes (OLEDs) | The rigid and planar structure of the triphenylene core is a common feature in materials used for OLEDs due to favorable charge transport and emissive properties. |

| Fluorescent Probes | The inherent fluorescence of many fused aromatic systems suggests that this compound could be developed into a sensor for specific ions or biomolecules. mdpi.com |

| Medicinal Chemistry | The prevalence of the 1,2,4-triazole scaffold in pharmaceuticals warrants investigation into the potential of this novel fused system as a lead compound for drug discovery. researchgate.netnih.gov |

| Advanced Materials | The potential for self-assembly through hydrogen bonding and π-π stacking could lead to the development of novel liquid crystals or other ordered materials. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.